Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)14-7-6-8-15(13-14)27-20(28)18-12-5-4-11-17(18)19(26-27)21(29)30-16-9-2-1-3-10-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMTZBWAPPFJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The phthalazine core is typically constructed via cyclocondensation between 1,2-diketones and hydrazines. For this compound, the reaction begins with 3-(trifluoromethyl)benzaldehyde and phthalic anhydride. Under acidic conditions, these precursors form a diketone intermediate, which subsequently reacts with hydrazine hydrate to yield 3-[3-(trifluoromethyl)phenyl]phthalazine-1,4-dione.
Reaction Conditions:
Introduction of the Phenyl Ester Group
The esterification of 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid with phenol is the most common method. This step employs carbodiimide-based coupling agents (e.g., DCC or EDCl) to activate the carboxylic acid for nucleophilic attack by phenol.
Typical Protocol:
- Dissolve 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid (1 equiv) in anhydrous dichloromethane.
- Add DCC (1.2 equiv) and DMAP (0.1 equiv) as a catalyst.
- Introduce phenol (1.5 equiv) and stir under nitrogen at room temperature for 24 hours.
- Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters:
Alternative Esterification Strategies
Acid Chloride Intermediate
Converting the carboxylic acid to its acyl chloride prior to esterification improves reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride is used to generate the acid chloride, which then reacts with phenol in the presence of a base (e.g., pyridine).
Procedure Summary:
- Reflux 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid with SOCl₂ (2 equiv) for 3 hours.
- Remove excess SOCl₂ under vacuum.
- Add phenol (1.2 equiv) and pyridine (2 equiv) in THF, stir at 0°C for 1 hour.
- Quench with water, extract with ethyl acetate, and purify.
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves efficiency. A 2019 study demonstrated a 30-minute esterification using 300 W irradiation, achieving 85% yield.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and safety. Continuous flow systems enable precise control over reaction parameters (temperature, residence time), minimizing byproducts. A 2022 patent describes a modular flow setup for the esterification step, achieving 90% conversion with minimal waste.
Optimized Conditions:
Solvent Recycling and Green Chemistry
Recent advances emphasize solvent recovery and substitution. Cyclopentyl methyl ether (CPME), a greener solvent, replaces dichloromethane in large-scale reactions, reducing environmental impact without compromising yield.
Challenges and Troubleshooting
Byproduct Formation
The primary byproduct, 3-[3-(trifluoromethyl)phenyl]phthalazin-1(2H)-one, arises from incomplete esterification. Strategies to mitigate this include:
Purification Difficulties
The compound’s high lipophilicity (logP ≈ 4.2) complicates purification. Gradient elution (hexane → ethyl acetate) on silica gel resolves this, though preparative HPLC is preferred for >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Duration (h) | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | 45–65 | 95–97 | 24 | Lab-scale |
| Acid chloride route | 70–80 | 98 | 4 | Pilot-scale |
| Microwave-assisted | 85 | 99 | 0.5 | Lab-scale |
| Continuous flow | 90 | 99.5 | 0.33 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Kinase Inhibition
Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate has been investigated for its inhibitory effects on several kinases, including:
- Flt-3 : Involved in hematopoiesis and implicated in acute myeloid leukemia.
- JAK2 : A key player in the signaling pathways of various cytokines and growth factors.
- CDK4/6 : Critical for cell cycle regulation and a target in cancer therapy.
These inhibitory activities suggest potential applications in cancer treatment, particularly for hematological malignancies.
Anticoagulant Properties
The compound exhibits notable activity as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. This property is crucial for developing anticoagulant therapies aimed at preventing thromboembolic disorders. The interaction studies involving binding affinity to Factor Xa have utilized techniques such as surface plasmon resonance (SPR) and molecular docking simulations to optimize pharmacological profiles.
Antibacterial Activity
Limited studies indicate that this compound may possess antibacterial properties against certain bacterial strains. However, further investigation is necessary to elucidate the extent of its antibacterial effects and mechanisms.
Mechanism of Action
The mechanism of action of Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phthalazine ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules based on heterocyclic cores, substituent effects, and functional group contributions.
Heterocyclic Core Variations
Key Observations :
- Phthalazine vs. However, oxadiazoles (e.g., derivatives) are more synthetically accessible and widely studied for antimicrobial applications .
- CF₃ Substituent : The 3-(trifluoromethyl)phenyl group in the target compound mirrors the 3,5-bis(trifluoromethyl)phenyl group in Aprepitant analogues, which is critical for enhancing blood-brain barrier permeability and metabolic resistance .
Functional Group Contributions
- Phenyl Carboxylate (Position 1): The ester group improves solubility relative to non-esterified phthalazines, similar to sulfonyl/sulfinyl groups in betamethasone impurities, which influence polarity and degradation pathways .
- 4-Oxo Group: The ketone at position 4 may facilitate hydrogen bonding, akin to the morpholino oxygen in Aprepitant analogues, which stabilizes protein-ligand interactions .
Research Findings and Implications
- Synthetic Challenges : Unlike 1,3,4-oxadiazole derivatives (), which are synthesized via cyclization of hydrazides, the target compound likely requires multi-step functionalization of the phthalazine core, complicating scalability.
- Biological Relevance : The CF₃ group’s role in enhancing pharmacokinetic properties is well-documented in Aprepitant-like molecules, suggesting the target compound could exhibit similar advantages in CNS-targeted therapies .
- Stability Considerations: The presence of electron-withdrawing groups (e.g., CF₃, carboxylate) may reduce hydrolytic stability compared to non-fluorinated analogues, as seen in betamethasone impurities with sulfonyl groups .
Biological Activity
Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate, a compound belonging to the phthalazine derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory and neurodegenerative processes. For instance, its derivatives have shown activity against cholinesterases and cyclooxygenases, which are important targets in the treatment of Alzheimer's disease and inflammation.
- Molecular Interactions : The trifluoromethyl group contributes to enhanced interactions with protein targets through halogen bonding and π–π stacking interactions. These interactions are critical for the binding affinity and specificity of the compound towards its biological targets.
In Vitro Studies
Recent studies have highlighted the biological activity of related compounds that share structural similarities with this compound:
- Cholinesterase Inhibition : Compounds with similar structures were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE for certain derivatives .
- Anti-inflammatory Activity : Compounds were also tested against cyclooxygenase enzymes (COX), showing moderate inhibition which suggests potential anti-inflammatory properties .
Case Studies
- Cytotoxicity Against Cancer Cells : The cytotoxic effects of derivatives on cancer cell lines such as MCF-7 (breast cancer) were investigated. Some derivatives exhibited promising results, indicating potential as anticancer agents .
- Molecular Docking Studies : In silico docking studies have provided insights into the binding modes of these compounds with target proteins, illustrating how structural features influence their biological activity .
Data Summary
| Biological Activity | IC50 Values (μM) | Target Enzyme/Cell Line |
|---|---|---|
| AChE Inhibition | 10.4 | Acetylcholinesterase |
| BChE Inhibition | 7.7 | Butyrylcholinesterase |
| COX Inhibition | Moderate | Cyclooxygenase |
| Cytotoxicity | Varies | MCF-7 Cancer Cell Line |
Q & A
Q. Key Parameters for Optimization :
| Parameter | Range/Example | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂ | Facilitate cross-coupling |
| Temperature | 80–100°C | Balance reaction rate & stability |
| Solvent | DMF or THF | Dissolve reactants |
| Reaction Time | 10–24 hours | Ensure completion |
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:
- Crystallization : Slow evaporation from a saturated DMSO/water solution.
- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination .
- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms . Hydrogen bonding networks are analyzed using Mercury or OLEX2, with graph-set notation to classify interactions (e.g., R₂²(8) motifs) .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time ~8.2 minutes .
- NMR : ¹H and ¹³C NMR in DMSO-d₆. Key signals: δ 8.4–8.6 ppm (phthalazine protons), δ 7.8–8.1 ppm (trifluoromethylphenyl group) .
- MS : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H]⁺ ~433.1 m/z) .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?
Methodological Answer:
Discrepancies often arise from solvent inclusion or polymorphism. Mitigation strategies:
- Variable-Temperature SCXRD : Assess thermal stability of hydrogen bonds (e.g., C=O···H-N vs. C-F···H-C interactions) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer). For example, F···H interactions may dominate in trifluoromethyl derivatives .
- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., Gaussian09 at B3LYP/6-31G* level) to validate observed patterns .
Advanced: What methodologies identify and quantify synthetic byproducts or degradation impurities?
Methodological Answer:
- LC-MS/MS : Hyphenated techniques with a Q-TOF detector (resolution >30,000) to trace low-abundance impurities (e.g., de-esterified or hydroxylated derivatives) .
- Forced Degradation Studies : Expose the compound to heat (80°C, 48 hours), UV light, or acidic/basic conditions. Monitor via HPLC-DAD .
- Isolation : Preparative TLC (silica gel GF₂₅₄, chloroform/methanol 9:1) for structural elucidation of major impurities .
Advanced: How do intermolecular interactions influence the compound’s solid-state stability?
Methodological Answer:
- Graph-Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric associations) using Mercury .
- Thermogravimetric Analysis (TGA) : Correlate weight loss events (e.g., ~150°C for solvent loss) with packing efficiency .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess susceptibility to hydrate formation, which disrupts crystal lattice .
Advanced: What computational strategies validate the compound’s electronic structure and reactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Focus on π-π stacking with trifluoromethylphenyl groups .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic/nucleophilic sites .
- MD Simulations : Assess conformational flexibility in solution (GROMACS, CHARMM force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
